Cas no 2172022-61-4 (3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
![3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid structure](https://ja.kuujia.com/scimg/cas/2172022-61-4x500.png)
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid
- EN300-1484528
- 2172022-61-4
-
- インチ: 1S/C28H34N2O5/c31-26(30-17-15-20(18-30)13-14-27(32)33)12-2-1-7-16-29-28(34)35-19-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,20,25H,1-2,7,12-19H2,(H,29,34)(H,32,33)
- InChIKey: ADGKPQJHZYXFHS-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484528-1.0g |
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid |
2172022-61-4 | 1g |
$0.0 | 2023-06-06 |
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acidに関する追加情報
Introduction to 3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid (CAS No. 2172022-61-4)
3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid, identified by its CAS number 2172022-61-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core, a hexanoyl side chain, and a fluorinated methoxy carbonyl group. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic development.
The fluorenylmethoxy carbonyl moiety in the molecular structure is particularly noteworthy, as it is often employed in the synthesis of peptide mimetics and protease inhibitors. This moiety enhances the stability of the compound and facilitates its interaction with biological targets. The hexanoyl chain serves as a linker that bridges the pyrrolidine ring to the propanoic acid moiety, contributing to the overall solubility and bioavailability of the compound. The pyrrolidine ring, a common pharmacophore in many bioactive molecules, is known for its ability to interact with biological receptors and enzymes, making it a valuable scaffold for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can simultaneously target multiple disease pathways or enhance drug efficacy through structural optimization. The compound 3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid exemplifies this trend, as its design incorporates elements that suggest potential applications in both oncology and neurology. For instance, the fluorenylmethoxy carbonyl group can be modified to create derivatives that inhibit specific kinases or enzymes implicated in cancer progression, while the hexanoyl side chain may enhance blood-brain barrier penetration, making it suitable for treating neurological disorders.
In the context of current research, there is growing interest in structure-based drug design, where computational modeling and experimental data are integrated to develop molecules with high affinity and selectivity for biological targets. The structural complexity of 3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid makes it an attractive candidate for such studies. Researchers have utilized molecular dynamics simulations and enzyme docking studies to predict its binding interactions with various proteins. These studies have revealed that the compound can potentially interact with targets such as cyclin-dependent kinases (CDKs), which are overexpressed in many cancers, and amyloid-beta precursor protein-cleaving enzyme (BACE1), which plays a role in Alzheimer's disease.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorenylmethoxy carbonyl group typically requires protecting group strategies to prevent unwanted side reactions. Similarly, the installation of the hexanoyl side chain necessitates careful selection of reagents and catalysts to achieve optimal regioselectivity. Advances in synthetic methodologies, such as flow chemistry and automated synthesis platforms, have significantly improved the efficiency of these processes, enabling researchers to produce complex molecules like this one with greater ease.
From a pharmacological perspective, the pyrrolidin-3-yl propanoic acid moiety suggests potential applications in modulating neurotransmitter systems or inhibiting enzymes involved in inflammation. Recent studies have shown that derivatives of pyrrolidine-based compounds exhibit promising effects on central nervous system (CNS) disorders, including depression and anxiety disorders. The structural features of 3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid may also make it a useful tool for investigating the pathophysiology of these conditions by serving as an intermediate in the synthesis of more targeted ligands.
In addition to its potential therapeutic applications, this compound has been explored as a tool for chemical biology research. Its unique structure allows researchers to probe enzyme mechanisms and protein-protein interactions through site-directed mutagenesis or covalent labeling techniques. For example, the fluorenylmethoxy carbonyl group can be used as a handle for fluorescence-based assays, enabling real-time monitoring of enzyme activity or protein localization within cells. Such approaches are invaluable for understanding biological processes at a molecular level and may lead to novel therapeutic strategies.
The development of new pharmaceuticals often relies on understanding how small molecules interact with biological systems at both atomic and macroscopic scales. Computational techniques such as quantum mechanical calculations and molecular mechanics simulations have been instrumental in predicting these interactions. For instance, density functional theory (DFT) has been used to study the electronic properties of the fluorenylmethoxy carbonyl group, providing insights into its reactivity and binding affinity. Similarly, molecular dynamics simulations have helped researchers visualize how this compound might move within a cellular environment or bind to a target protein.
The future prospects for this compound are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic indications. By leveraging cutting-edge technologies such as artificial intelligence-driven drug discovery platforms, scientists hope to accelerate the development process and bring new treatments to patients more quickly than ever before. Collaborative efforts between academia and industry are also playing a crucial role in translating laboratory findings into clinical applications.
In conclusion,3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-y l}propanoic acid (CAS No. 2172022-61-4) represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications across multiple disease areas. Its complex structure offers unique opportunities for drug design while its functional groups provide versatility for further chemical modification. As research continues to uncover new insights into its mechanisms of action,this compound is poised to play an important role in shaping future treatments for human health.
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